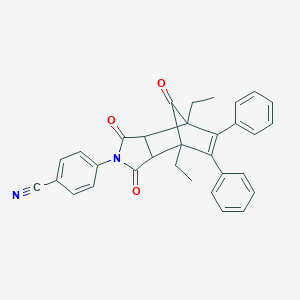![molecular formula C23H21N3O3S2 B392252 4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE](/img/structure/B392252.png)
4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE is a complex organic compound with a molecular formula of C13H15N3O3S2 and a molecular weight of 325.41 g/mol . This compound is known for its unique chemical structure, which includes a morpholinylsulfonyl group, a naphthyl group, and a thiazol-2-amine moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE involves several steps. One common synthetic route includes the reaction of 4-(4-morpholinylsulfonyl)phenyl isothiocyanate with 1-naphthylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the morpholinyl or naphthyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE can be compared with other similar compounds, such as:
- 4-(4-methoxyphenoxy)phenylthiazol-2-amine
- 4-(4-fluorophenoxy)phenylthiazol-2-amine
- 4-(4-chlorophenoxy)phenylthiazol-2-amine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the morpholinylsulfonyl group in this compound makes it unique and may contribute to its specific interactions with molecular targets.
Properties
Molecular Formula |
C23H21N3O3S2 |
|---|---|
Molecular Weight |
451.6g/mol |
IUPAC Name |
4-(4-morpholin-4-ylsulfonylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H21N3O3S2/c27-31(28,26-12-14-29-15-13-26)19-10-8-18(9-11-19)22-16-30-23(25-22)24-21-7-3-5-17-4-1-2-6-20(17)21/h1-11,16H,12-15H2,(H,24,25) |
InChI Key |
PUOKKQLDIFPRKY-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B392169.png)
![2,4-dichloro-N-[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B392170.png)
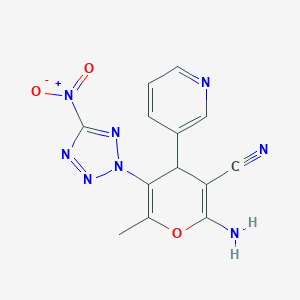
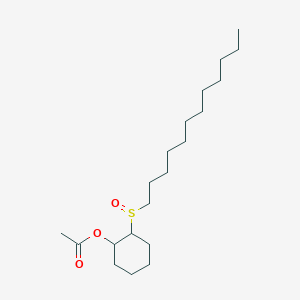
![3,3,6,6-tetramethyl-9-[4-(methylanilino)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B392176.png)
![(4Z)-4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392179.png)
![O-[4-(3-toluidinocarbonyl)phenyl] methyl(2-naphthyl)thiocarbamate](/img/structure/B392180.png)
![ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392182.png)
![4-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392183.png)
![N-{3-[hydroxy(oxido)amino]phenyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B392184.png)
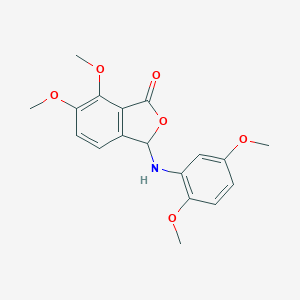
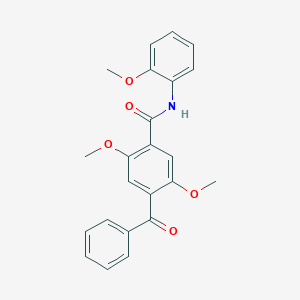
![(Acetyloxy)[4-(2-methoxyphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl acetate](/img/structure/B392190.png)
